1-(p-Toluenesulfonyl)imidazole
Overview
Description
1-(p-Toluenesulfonyl)imidazole, also known as 1-Tosylimidazole, is a compound used in the field of chemistry . It is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It can also be used in the chiral separation of amino acids and anionic drugs by capillary electrophoresis .
Synthesis Analysis
1-(p-Toluenesulfonyl)imidazole is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It is also used in the synthesis of mono-6 A - (1-butyl-3-imidazolium)-6 A -deoxy-β-cyclodextrin chloride (BIMCD), which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .Molecular Structure Analysis
The molecular formula of 1-(p-Toluenesulfonyl)imidazole is C10H10N2O2S . It has a molecular weight of 222.26 . The structure includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
1-(p-Toluenesulfonyl)imidazole is known to convert alcohols to azides in one step . It is also used in the synthesis of cationic water-soluble cyclodextrin, BIMCD .Physical And Chemical Properties Analysis
1-(p-Toluenesulfonyl)imidazole is a solid substance . It is soluble in chloroform at a concentration of 25 mg/mL . It has a melting point of 76-78 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 409.1±38.0 °C at 760 mmHg .Scientific Research Applications
Preparation of Amides : Behrouz, Rad, and Forouhari (2016) reported the efficient use of 1-(p-Toluenesulfonyl)imidazole in preparing amides from aminium carboxylates. This method yielded various structurally diverse amides efficiently (Behrouz, Rad, & Forouhari, 2016).
Synthesis of N-Alkyl Purine and Pyrimidine Derivatives : Rad et al. (2008) described a one-pot N-alkylation method of nucleobases from alcohols using 1-(p-Toluenesulfonyl)imidazole. This approach is efficient for various primary alcohols and regioselectively produces N-alkyl nucleobases (Rad et al., 2008).
Synthesis of [1, 2-a]-fused Benzimidazoles and Imidazoles : Aldabbagh and Bowman (1997) developed a protocol using 1-(p-Toluenesulfonyl)imidazole for synthesizing fused benzimidazoles and imidazoles. This method involved intramolecular homolytic aromatic substitution (Aldabbagh & Bowman, 1997).
Conversion of Alcohols to Nitriles and Azides : Rad et al. (2007) described the efficient conversion of alcohols to nitriles and azides using 1-(p-Toluenesulfonyl)imidazole. This process is applicable to a variety of structurally diverse alcohols (Rad et al., 2007) (Rad, Behrouz, & Khalafi‐Nezhad, 2007).
Functionalization of Imidazo[1,2-α]pyridines : Lu et al. (2016) used 1-(p-Toluenesulfonyl)imidazole in an iron-involved tosylmethylation of imidazo[1,2-α]pyridines. This method is environmentally friendly and cost-effective (Lu et al., 2016).
Synthesis of Disubstituted Imidazoles : Samanta et al. (2005) demonstrated the synthesis of 1,5-disubstituted imidazoles using 1-(p-Toluenesulfonyl)imidazole with a polymeric support. This approach is efficient and provides high purity and yield (Samanta, Kylänlahti, & Yli-Kauhaluoma, 2005).
Synthesis of Imidazole-Based Medicinal Compounds : Zhang et al. (2014) highlighted the importance of imidazole derivatives, including those synthesized using 1-(p-Toluenesulfonyl)imidazole, in medicinal chemistry. These compounds show broad bioactivities and are used in various therapeutic applications (Zhang et al., 2014).
Esterification of Alcohols : Rad et al. (2008) developed a method for the esterification of alcohols using 1-(p-Toluenesulfonyl)imidazole. This process is efficient and selective for various alcohols (Rad, Behrouz, Faghihi, & Khalafi‐Nezhad, 2008).
Synthesis of N-Alkyl Sulfonamides : Rad, Behrouz, and Nekoei (2014) described a method for synthesizing N-alkyl sulfonamides from alcohols using 1-(p-Toluenesulfonyl)imidazole. This method is efficient for various primary and secondary alcohols (Rad, Behrouz, & Nekoei, 2014).
Safety And Hazards
1-(p-Toluenesulfonyl)imidazole is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Future Directions
1-(p-Toluenesulfonyl)imidazole has been used in the synthesis of cationic water-soluble cyclodextrin, BIMCD, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis . This suggests potential future applications in the field of chiral separation.
Relevant Papers The paper titled “1- (P-toluenesulfonyl)imidazole (PTSI) as the novel bifunctional electrolyte for LiCoO2-based cells with improved performance at high voltage” discusses the use of 1-(p-Toluenesulfonyl)imidazole in the context of improving the performance of LiCoO2-based cells .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMYJRAQYREBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022181 | |
Record name | 1-(p-Toluenesulfonyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Toluenesulfonyl)imidazole | |
CAS RN |
2232-08-8 | |
Record name | 1-(p-Toluenesulfonyl)imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Toluenesulphonyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Tosylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(p-Toluenesulfonyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-toluenesulphonyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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